molecular formula C11H12O4 B15356744 4-Methoxy-3-propanoylbenzoic acid

4-Methoxy-3-propanoylbenzoic acid

Cat. No.: B15356744
M. Wt: 208.21 g/mol
InChI Key: LURGWJDKOROIAQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-propanoylbenzoic acid (CAS: Not explicitly provided in evidence) is a substituted benzoic acid derivative featuring a methoxy group at the para position (C4) and a propanoyl (3-oxopropanoyl) group at the meta position (C3) relative to the carboxylic acid moiety. This structure confers unique physicochemical properties, such as intermediate polarity due to the electron-withdrawing propanoyl group and electron-donating methoxy substituent.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxy-3-propanoylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-3-9(12)8-6-7(11(13)14)4-5-10(8)15-2/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

LURGWJDKOROIAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Scientific Research Applications

4-Methoxy-3-propanoylbenzoic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

4-Methoxy-3-propanoylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 3-methoxybenzoic acid and 4-methoxybenzoic acid. its unique combination of functional groups distinguishes it from these compounds. The presence of both a methoxy group and a propanoyl group contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methoxy-3-propanoylbenzoic acid with key analogs, emphasizing substituent effects, reactivity, and applications.

4-Methoxy-3-(4-nitrobenzyl) Propanoic Acid

  • Structure: Features a 4-nitrobenzyl group instead of propanoyl at C3.
  • Applications : Likely used in crystallography or as a precursor for explosives/pharmaceutical intermediates.

4-Methoxy-3-isopropylbenzoic Acid (CAS: 33537-78-9)

  • Structure: Substitutes propanoyl with a bulkier isopropyl group.
  • Key Differences: Steric hindrance from the isopropyl group reduces reactivity in esterification or amidation reactions compared to the propanoyl analog . Lower polarity due to the hydrophobic isopropyl substituent may improve lipid solubility.
  • Applications : Intermediate in fine chemical synthesis, particularly for APIs requiring lipophilic moieties .

4-Hydroxy-3-(methoxycarbonyl)benzoic Acid

  • Structure: Replaces propanoyl with a methoxycarbonyl group and introduces a hydroxyl at C4.
  • Key Findings: The hydroxyl group increases acidity (pKa ~2-3 for benzoic acid derivatives) and hydrogen-bonding capacity, enhancing solubility in polar solvents . Methoxycarbonyl acts as a mild electron-withdrawing group, stabilizing the aromatic ring but reducing electrophilic substitution rates compared to propanoyl .

3-(4-Methoxyphenyl)propionic Acid

  • Structure : Propionic acid chain replaces the benzoic acid core.
  • Key Differences :
    • Lower molecular weight (194.23 vs. ~224 for the target compound) and absence of aromatic substitution at C3 reduce rigidity and π-system interactions .
    • Applications include fragrance synthesis and polymer precursors due to its simpler structure .

Comparative Data Table

Compound Name Substituents (C3/C4) Molecular Weight Key Functional Groups Reactivity/Solubility Trends Applications
4-Methoxy-3-propanoylbenzoic acid Propanoyl/Methoxy ~224 (estimated) Carboxylic acid, ketone Moderate polarity, reactive ketone Pharmaceutical intermediates
4-Methoxy-3-isopropylbenzoic acid Isopropyl/Methoxy 194.23 Carboxylic acid, alkyl Lipophilic, sterically hindered Fine chemicals, APIs
4-Hydroxy-3-(methoxycarbonyl)benzoic acid Methoxycarbonyl/Hydroxy ~196 Carboxylic acid, ester, hydroxyl High polarity, acidic Research reagents, dyes
3-(4-Methoxyphenyl)propionic acid Propionic acid/Methoxy 194.23 Carboxylic acid, alkyl High solubility in organic solvents Fragrances, polymers

Research Implications and Gaps

  • Reactivity: The propanoyl group in 4-methoxy-3-propanoylbenzoic acid likely enhances electrophilicity at C3, enabling condensation reactions (e.g., Knorr quinoline synthesis) compared to isopropyl or nitrobenzyl analogs .
  • Stability: Propanoyl derivatives may exhibit lower thermal stability than methoxycarbonyl or alkyl-substituted analogs due to ketone susceptibility to reduction .
  • Data Gaps : Direct studies on the target compound’s crystallography, toxicity, and synthetic routes are absent in the evidence, necessitating further research.

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